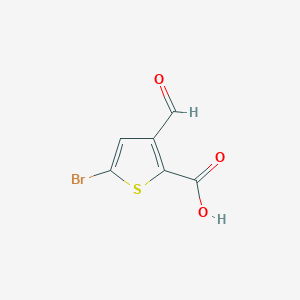

5-Bromo-3-formyl-2-thiophenecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-溴-3-甲酰基-2-噻吩羧酸是一种杂环化合物,包含溴、甲酰基和羧酸官能团,连接到噻吩环上

准备方法

合成路线和反应条件

5-溴-3-甲酰基-2-噻吩羧酸的合成通常涉及 3-甲酰基-2-噻吩羧酸的溴化。 一种常见的方法是在受控温度条件下使用乙酸中的溴作为溶剂 。该反应通过用溴原子取代噻吩环上的氢原子进行。

工业生产方法

该化合物的工业生产方法没有得到广泛的记载。通常采用大规模溴化反应,并采取适当的安全措施来处理溴和其他反应中间体。

化学反应分析

反应类型

5-溴-3-甲酰基-2-噻吩羧酸会发生多种化学反应,包括:

氧化: 甲酰基可以被氧化成羧酸。

还原: 甲酰基可以被还原成醇。

取代: 溴原子可以用其他亲核试剂取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。

取代: 胺或硫醇等亲核试剂可以在适当条件下取代溴原子。

主要产品

氧化: 5-溴-2-噻吩羧酸。

还原: 5-溴-3-羟甲基-2-噻吩羧酸。

取代: 取决于所用亲核试剂的不同,会产生各种取代的噻吩衍生物。

科学研究应用

5-溴-3-甲酰基-2-噻吩羧酸在多个科学研究领域得到应用:

化学: 它作为合成更复杂杂环化合物的构建块。

生物学: 它用于研究酶抑制和蛋白质-配体相互作用。

工业: 用于合成染料、颜料和其他特种化学品.

作用机制

5-溴-3-甲酰基-2-噻吩羧酸的作用机制涉及它与各种分子靶标的相互作用。溴原子和甲酰基分别可以参与亲电和亲核反应。 这些相互作用可以调节酶和其他蛋白质的活性,使其成为生物化学研究中宝贵的工具 .

相似化合物的比较

类似化合物

5-溴-2-噻吩羧酸: 缺少甲酰基,使其在某些化学反应中反应性较低。

3-甲酰基-2-噻吩羧酸: 缺少溴原子,影响其亲电性质。

5-溴-3-羟甲基-2-噻吩羧酸: 该化合物的还原形式,具有不同的反应活性。

独特性

生物活性

5-Bromo-3-formyl-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and its role as a synthetic precursor in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrO3S. Its structure features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a bromine atom and a formyl group that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in electrophilic reactions, while the formyl group can engage in nucleophilic interactions. These characteristics allow the compound to modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of D-amino acid oxidase (DAO) . A study showed that analogs of this compound exhibited substantial improvements in inhibitory activity compared to parent compounds. Notably, the introduction of the formyl group at the 5-position significantly altered the compound's potency, indicating that structural modifications can enhance enzyme inhibition .

Anticancer Properties

The compound has been evaluated for its anticancer properties against various human tumor cell lines. In vitro studies have shown that derivatives of thiophene carboxylic acids, including this compound, exhibit selective cytotoxicity toward cancer cells expressing folate receptors (FR) and reduced folate carriers (RFC). For instance, compounds with similar structures demonstrated IC50 values ranging from 0.55 nM to 3.2 nM against KB cells, establishing their potential as effective anticancer agents .

Case Studies

Several studies highlight the biological efficacy of this compound:

- D-Amino Acid Oxidase Inhibition : A series of thiophene derivatives were synthesized and tested for DAO inhibition. The brominated analogs showed improved potency compared to non-brominated counterparts, suggesting that halogenation plays a critical role in enhancing biological activity .

- Antitumor Activity : In SCID mice models bearing IGROV1 tumors, compounds related to this compound exhibited significant antitumor activity. The mechanism involved selective transport via FRs and PCFT, leading to effective inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .

Data Tables

| Compound | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | Inhibitor of D-amino acid oxidase | Not specified | DAO |

| Thiophene analog 1 | Antitumor activity against KB cells | 0.55 | FRα |

| Thiophene analog 2 | Antitumor activity against IGROV1 cells | 0.97 | FRα |

属性

分子式 |

C6H3BrO3S |

|---|---|

分子量 |

235.06 g/mol |

IUPAC 名称 |

5-bromo-3-formylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10) |

InChI 键 |

ZQWZMQWWBLCRRQ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=C1C=O)C(=O)O)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。